molecular formula C15H11BrFNO B5850757 (2E)-3-(4-bromophenyl)-N-(3-fluorophenyl)prop-2-enamide

(2E)-3-(4-bromophenyl)-N-(3-fluorophenyl)prop-2-enamide

Cat. No.: B5850757
M. Wt: 320.16 g/mol
InChI Key: FOFABDOQSCNGLD-RMKNXTFCSA-N
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Description

(2E)-3-(4-bromophenyl)-N-(3-fluorophenyl)prop-2-enamide: is an organic compound characterized by the presence of bromine and fluorine atoms attached to phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-bromophenyl)-N-(3-fluorophenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 3-fluoroaniline as the primary starting materials.

    Formation of Intermediate: The first step involves the formation of an intermediate Schiff base through the condensation of 4-bromobenzaldehyde with 3-fluoroaniline under acidic conditions.

    Reduction: The Schiff base is then reduced to form the corresponding amine.

    Amidation: The final step involves the reaction of the amine with acryloyl chloride to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving the bromine and fluorine substituents.

    Reduction: Reduction reactions can target the double bond in the prop-2-enamide moiety.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated or fluorinated carboxylic acids, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(4-bromophenyl)-N-(3-fluorophenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound may be used as a probe to study enzyme-substrate interactions or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-(4-bromophenyl)-N-(3-fluorophenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine substituents play a crucial role in modulating the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-chlorophenyl)-N-(3-fluorophenyl)prop-2-enamide
  • (2E)-3-(4-bromophenyl)-N-(3-chlorophenyl)prop-2-enamide
  • (2E)-3-(4-fluorophenyl)-N-(3-bromophenyl)prop-2-enamide

Uniqueness

Compared to similar compounds, (2E)-3-(4-bromophenyl)-N-(3-fluorophenyl)prop-2-enamide is unique due to the specific combination of bromine and fluorine substituents. This combination can influence the compound’s reactivity, stability, and biological activity, making it distinct from other related compounds.

Properties

IUPAC Name

(E)-3-(4-bromophenyl)-N-(3-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrFNO/c16-12-7-4-11(5-8-12)6-9-15(19)18-14-3-1-2-13(17)10-14/h1-10H,(H,18,19)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFABDOQSCNGLD-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)NC(=O)/C=C/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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